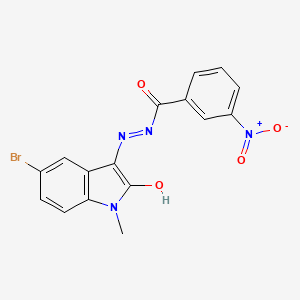
1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that features a variety of functional groups, including chlorophenyl, bromophenyl, thiophene, and pyrazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chlorophenyl and bromophenyl groups through electrophilic aromatic substitution reactions. The thiophene moiety is then incorporated via a cross-coupling reaction, such as the Suzuki or Stille coupling. The final step involves the formation of the carbimidothioate group under mild conditions to avoid decomposition of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, would be employed to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo a variety of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms (chlorine and bromine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety would yield sulfoxides or sulfones, while nucleophilic substitution of the halogen atoms could produce a variety of substituted derivatives.
科学的研究の応用
1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials, such as organic semiconductors or photovoltaic cells.
作用機序
The mechanism of action of 1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
- 1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate
Uniqueness
The uniqueness of 1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and bromophenyl groups, along with the thiophene and pyrazole moieties, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
特性
IUPAC Name |
[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrClN4O2S2/c25-15-9-7-14(8-10-15)19-12-17(20-6-3-11-33-20)28-30(19)24(27)34-21-13-22(31)29(23(21)32)18-5-2-1-4-16(18)26/h1-11,19,21,27H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJFLWPWJDZWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=N)SC3CC(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-benzoylphenoxy)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B4991933.png)
![2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4991934.png)
![1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4991939.png)

![ethyl 4-(cyclopropylmethyl)-1-[4-(methylthio)benzyl]-4-piperidinecarboxylate](/img/structure/B4991966.png)
![3-(4-BROMOPHENYL)-5-(3-CHLORO-2-METHYLPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B4991980.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-3-piperidinol](/img/structure/B4991984.png)
![N-(4-bromophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4991998.png)
![4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4992009.png)
![5-(4-ethoxyphenyl)-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B4992018.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(2,6-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4992019.png)
![1-[4-(4-Phenylpiperazin-1-yl)sulfonylphenyl]piperidin-2-one](/img/structure/B4992026.png)
![2,2,2-trichloro-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4992029.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4992035.png)
